2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid
CAS No.: 1282910-03-5
Cat. No.: VC3050995
Molecular Formula: C12H14N2O2S
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.
![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid - 1282910-03-5](/images/structure/VC3050995.png)
Specification
CAS No. | 1282910-03-5 |
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Molecular Formula | C12H14N2O2S |
Molecular Weight | 250.32 g/mol |
IUPAC Name | 2-(diethylamino)-1,3-benzothiazole-6-carboxylic acid |
Standard InChI | InChI=1S/C12H14N2O2S/c1-3-14(4-2)12-13-9-6-5-8(11(15)16)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,15,16) |
Standard InChI Key | LRMPFFCKUGEMHW-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=NC2=C(S1)C=C(C=C2)C(=O)O |
Canonical SMILES | CCN(CC)C1=NC2=C(S1)C=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid is a well-defined organic compound registered in chemical databases with specific identifiers. It has been cataloged in PubChem with a CID of 53212650 and has several recognized synonyms in the scientific literature . The compound's registry information was last modified in February 2025, indicating recent updates to its chemical profile .
Several synonyms for this compound have been documented in scientific databases:
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2-(diethylamino)benzo[d]thiazole-6-carboxylic acid
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1282910-03-5 (registry number)
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2-(diethylamino)-1,3-benzothiazole-6-carboxylic acid
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AKOS015936323
Molecular Properties and Structure
The compound possesses a distinct molecular structure with specific physical and chemical characteristics that define its behavior in biological systems and chemical reactions. Table 1 presents the key molecular properties of 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid.
Table 1: Molecular Properties of 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid
Property | Value | Reference Method |
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Molecular Formula | C₁₂H₁₄N₂O₂S | PubChem 2.1 |
Molecular Weight | 250.32 g/mol | PubChem 2.1 |
XLogP3-AA | 3.1 | XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |
Exact Mass | 250.07759887 Da | PubChem 2.1 |
These molecular properties indicate that 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid has moderate lipophilicity (XLogP3-AA value of 3.1), suggesting reasonable membrane permeability . The presence of one hydrogen bond donor and five hydrogen bond acceptors suggests potential for intermolecular interactions in biological systems . The four rotatable bonds provide the molecule with conformational flexibility, which can be important for binding to biological targets .
Structural Significance of Benzothiazole Scaffold
Core Structure and Related Compounds
The benzothiazole scaffold forms the core structure of 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid and is known for its importance in medicinal chemistry. Benzothiazole derivatives have been extensively studied due to their diverse bioactivities and applications in drug discovery . The benzothiazole ring system consists of a benzene ring fused to a thiazole ring, creating a bicyclic structure with unique electronic properties and reactivity patterns.
Several related compounds share structural similarities with 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid:
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2-Aminobenzo[d]thiazole-6-carboxylic acid (CAS: 93-85-6) has a similar core structure but with an amino group at position 2 instead of the diethylamino group .
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Methyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS: 66947-92-0) is an ester derivative with properties including a melting point of 244-246°C and a predicted boiling point of 378.4±34.0°C .
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Hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates represent another class of related compounds that have been synthesized as valuable building blocks in drug discovery .
Functional Group Analysis
The specific functional groups in 2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid contribute significantly to its chemical behavior and potential applications:
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The diethylamino group at position 2 increases the basicity of the nitrogen atom in the thiazole ring and enhances the compound's lipophilicity. This group can influence the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
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The carboxylic acid group at position 6 provides a site for hydrogen bonding and can be derivatized to create various functional derivatives such as esters, amides, and acid chlorides. This versatility makes the compound valuable as a building block in synthesis.
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The benzothiazole core provides structural rigidity and a framework for π-π stacking interactions with aromatic residues in protein binding sites, potentially enhancing binding affinity to biological targets.
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